3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one
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Overview
Description
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a fused pyrrole and quinoline ring system, which contributes to its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps may involve the reaction of these intermediates with hydrazine monohydrate to form pyrazoles, which are then cyclized using gold catalysis and finally cyclized again using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. For example, some derivatives of this compound have been shown to inhibit specific enzymes, which could explain their biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibition activity.
6H-pyrrolo[3,4-b]pyrazine: Another member of the pyrrolopyrazine family with distinct biological activities.
Uniqueness
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable scaffold for drug discovery and development, offering opportunities to create new compounds with tailored biological activities.
Properties
CAS No. |
61164-74-7 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,3,3a,4-tetrahydropyrrolo[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)12-11(8)13-10/h1-4,8H,5-6H2,(H,12,13,14) |
InChI Key |
IPCFFLKPRPYHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)NC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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